molecular formula C6H11NO B1359798 1-Methylpiperidin-3-one CAS No. 5519-50-6

1-Methylpiperidin-3-one

Cat. No.: B1359798
CAS No.: 5519-50-6
M. Wt: 113.16 g/mol
InChI Key: SIKTVUHUQZNEPY-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-one is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, where a methyl group is attached to the nitrogen atom and a ketone group is present at the third position of the piperidine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with formaldehyde and formic acid, followed by oxidation. The reaction conditions typically include:

    Starting Materials: Piperidine, formaldehyde, formic acid

    Reaction Conditions: Heating under reflux, followed by oxidation with an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Another method involves the cyclization of N-methyl-3-aminopropanol in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-3-piperidone. This method is preferred due to its efficiency and scalability. The reaction conditions include:

    Catalyst: Palladium on carbon (Pd/C)

    Pressure: High hydrogen pressure

    Temperature: Elevated temperatures (typically around 100-150°C)

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylsuccinimide.

    Reduction: Reduction of the ketone group can yield 1-methylpiperidin-3-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-methylsuccinimide

    Reduction: 1-Methylpiperidin-3-ol

    Substitution: Various substituted piperidines depending on the reagents used

Scientific Research Applications

1-Methylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a precursor to pharmaceuticals, it can be metabolized into active compounds that target specific molecular pathways.

Comparison with Similar Compounds

1-Methylpiperidin-3-one can be compared with other piperidine derivatives such as:

    Piperidin-3-one: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.

    1-Methylpiperidine: Lacks the ketone group, making it less reactive in certain chemical reactions.

    N-Methylpiperidine: Similar structure but without the ketone group, leading to different chemical properties and applications.

The presence of both the methyl group and the ketone group in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKTVUHUQZNEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203688
Record name 3-Piperidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5519-50-6
Record name 3-Piperidinone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Methylpiperidin-3-one in the synthesis of SDZ SER-082?

A1: this compound serves as a crucial building block in the optimized synthesis of SDZ SER-082 []. The research highlights a Friedel-Crafts cyclization reaction involving this compound and another key intermediate, 4-(2,3-dihydroindole-1-carbonyl)-1-methylpiperidin-3-one (16), leading to the formation of a racemic naphthyridine precursor to SDZ SER-082 []. This synthetic route (Route C) demonstrated superior efficiency compared to alternative approaches, making it highly relevant for large-scale production of the drug candidate.

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